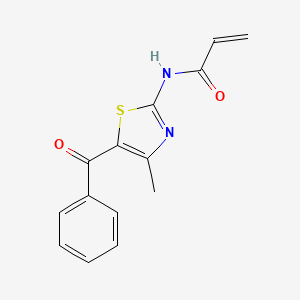![molecular formula C7H13NS B2854552 Octahydrothieno[3,4-c]pyridine CAS No. 1500521-70-9](/img/structure/B2854552.png)
Octahydrothieno[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrothieno[3,4-c]pyridine is a heterocyclic compound that contains a sulfur atom and a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a fused bicyclic system combining a thiophene ring and a piperidine ring. The molecular formula of this compound is C7H13NS, and it has a molecular weight of 143.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydrothieno[3,4-c]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene reacts with a 2-carbon π-component . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of cationic half-sandwich rare-earth catalysts, which provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives via C-H addition to olefins . This approach is compatible with a wide range of pyridine and olefin substrates, including α-olefins, styrenes, and conjugated dienes.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydrothieno[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides by treatment with peracids.
Substitution: Pyridines can react with alkylating agents to form pyridinium salts.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Rhodium oxide catalysts and hydrogen sources are used for reduction.
Substitution: Alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Octahydrothieno[3,4-c]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Octahydrothieno[3,4-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, its derivatives have been shown to exhibit anticancer properties by inhibiting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in the synthesis of pharmaceutical compounds.
Thiophene: A five-membered ring with one sulfur atom, used in the production of organic materials.
Uniqueness: Octahydrothieno[3,4-c]pyridine is unique due to its fused bicyclic structure, which combines the properties of both thiophene and piperidine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJYPBUZLXTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)
![5,6-dimethyl-3-(2-{octahydrocyclopenta[c]pyrrol-2-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2854483.png)


![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)


![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
